1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-18-9-3-8-17(19(18)25-2)21-20(23)22(14-15-6-4-12-26-15)11-10-16-7-5-13-27-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWGFSQPBXPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Preparation
The synthesis begins with the preparation of three key intermediates:
- 2,3-Dimethoxyaniline : Derived from 2,3-dimethoxybenzene via nitration and subsequent reduction.
- Furan-2-ylmethylamine : Synthesized through reductive amination of furfural using ammonium acetate and sodium cyanoborohydride.
- 2-(Thiophen-2-yl)ethyl bromide : Produced by bromination of 2-thienylethanol with phosphorus tribromide.
These intermediates are critical for introducing the aromatic and heterocyclic components into the final urea structure.
Urea Backbone Formation
The urea moiety is constructed via a two-step process:
- Reaction of 2,3-dimethoxyaniline with phosgene to generate the corresponding isocyanate.
- Stepwise alkylation with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide).
This sequence ensures regioselective incorporation of the furan and thiophene groups. A representative reaction scheme is provided below:
Table 1: Key Reaction Steps and Conditions
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, whereas dichloroethane (DCE) is preferred for Lewis acid-catalyzed couplings. Elevated temperatures (60–80°C) improve reaction rates but require careful control to avoid decomposition.
Catalytic Systems
Lewis acids such as Ni(ClO₄)₂·6H₂O and Y(OTf)₃ have been employed to facilitate urea formation, achieving yields up to 70% in one-pot procedures. These catalysts promote both intermediate coupling and cyclization steps, reducing the need for isolation of intermediates.
Analytical Characterization
The final product is validated using advanced spectroscopic techniques:
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.40 (m, aromatic protons), 4.25 (s, -NH), 3.80 (s, OCH₃).
- HRMS : m/z 387.1542 [M+H]⁺ (calculated: 387.1538).
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Table 2: Spectroscopic Data Summary
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 3.80 | Methoxy groups |
| ¹³C NMR | δ 158.2 | Urea carbonyl |
| IR | 1665 cm⁻¹ | C=O stretch |
Comparative Analysis with Analogous Compounds
Structural analogs, such as 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (CAS No. 2097909-66-3), exhibit similar synthetic challenges but differ in regiochemistry. The presence of a disubstituted ethylene group in the latter compound necessitates additional stereochemical control during alkylation.
Table 3: Comparison of Synthetic Parameters
| Parameter | Target Compound | Analog (CAS 2097909-66-3) |
|---|---|---|
| Key Step | Stepwise alkylation | Simultaneous alkylation |
| Catalyst | Ni(ClO₄)₂·6H₂O | Y(OTf)₃ |
| Overall Yield | 67% | 58% |
Challenges and Limitations
Byproduct Formation
Competing reactions, such as over-alkylation or hydrolysis of the isocyanate intermediate, can reduce yields. For example, exposure to moisture leads to carbamate formation, necessitating anhydrous conditions.
Purification Difficulties
The hydrophobic nature of the product complicates chromatographic separation. Silica gel chromatography with ethyl acetate/hexane gradients (80:20) is typically required.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and thiophene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds with similar structures have shown promising activity against various cancer cell lines. A study demonstrated that modifications to the thiophene and furan moieties significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .
Antiviral Properties
Research on N-Heterocycles has indicated that compounds similar to 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea may exhibit antiviral properties. In particular, derivatives have been tested against viral infections such as dengue and Zika virus, showing effective inhibition at concentrations around 10 μM .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit α-amylase and urease enzymes, which are relevant in diabetes management and gastric disorders respectively. In vitro studies revealed that certain derivatives exhibited competitive inhibition with Ki values comparable to standard inhibitors .
Agricultural Applications
Pesticidal Activity
The structural components of this compound suggest potential use as a pesticide. Research indicates that compounds with similar backbones can act as effective fungicides and insecticides. For example, a related compound demonstrated over 80% efficacy against common agricultural pests at low concentrations .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that when integrated into biodegradable polymers, it can improve mechanical strength while maintaining flexibility. This application is particularly relevant for developing sustainable materials for packaging and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.
3-(2,3-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate: Similar structure but with a carbamate group.
Biological Activity
The compound 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a member of the urea class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a dimethoxyphenyl group, a furan moiety, and a thiophene substituent, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that urea derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to the target compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : A derivative with a similar structure was tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer effects .
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. The presence of furan and thiophene rings is believed to contribute to enhanced activity against bacterial and fungal strains.
- Research Findings : In vitro studies reported that similar compounds exhibited broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against various pathogens .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like the one have been shown to possess anti-inflammatory properties.
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A related study demonstrated that urea derivatives could significantly reduce TNF-alpha levels in activated macrophages .
Detailed Research Findings
| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.5 | |
| Antimicrobial | E. coli | 75 | |
| Anti-inflammatory | Macrophages | - |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many urea derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that lead to reduced cell proliferation or inflammation.
- Oxidative Stress Reduction : Some studies suggest that these compounds may enhance antioxidant defenses in cells, thereby reducing oxidative stress-related damage.
Q & A
Basic: How can researchers optimize the synthesis yield and purity of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions:
- Key Steps : (i) Formation of the urea linkage via reaction of an isocyanate intermediate with an amine ; (ii) Coupling of thiophene and furan moieties using nucleophilic substitution or condensation .
- Critical Parameters :
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for solubility and reaction efficiency .
- Catalysts : Acid/base catalysts (e.g., triethylamine) to accelerate urea bond formation .
- Temperature : Maintain 60–80°C to balance reaction rate and side-product suppression .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Basic: What spectroscopic and analytical methods validate the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm for thiophene/furan) and urea NH signals (δ 5.5–6.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxy (δ ~3.8 ppm) and ethylene groups .
- Infrared Spectroscopy (IR) : Identify urea C=O stretch (~1640 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated vs. observed) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
Conflicting bioactivity results (e.g., anticancer vs. no activity) may arise from:
- Assay Conditions : Variations in cell lines, incubation times, or solvent (DMSO vs. saline) affecting solubility .
- Structural Analogues : Compare with derivatives (e.g., thiophene vs. furan substitution) to identify activity-determining groups .
- Dose-Response Curves : Perform IC₅₀ assays to differentiate true activity from cytotoxicity artifacts .
- Target Validation : Use knockout cell lines or competitive binding assays to confirm target specificity .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases) or receptors . Focus on hydrogen bonds between urea C=O and active-site residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) of methoxy/thiophene groups with bioactivity .
Advanced: How can crystallographic data resolve ambiguities in structural conformation?
Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL (via Olex2) to refine structures, especially for stereochemistry of ethylene linkages .
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in thiophene/furan ring orientation .
- Twinned Data : Apply SHELXD for deconvolution if crystals exhibit twinning .
Advanced: What strategies guide the design of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation :
- Thiophene/Furan Rings : Replace with pyrrole or benzothiophene to modulate electron density .
- Methoxy Groups : Introduce electron-withdrawing groups (e.g., nitro) to alter aromatic ring reactivity .
- Urea Linkage Modifications : Replace with thiourea or sulfonamide to assess hydrogen-bonding impact .
- Stereochemistry : Synthesize enantiomers via chiral HPLC to probe 3D binding requirements .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of thiophene/furan rings .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C; avoid prolonged heating .
- Solvent Compatibility : Use aprotic solvents (e.g., DMF) to prevent urea hydrolysis in aqueous acidic/basic conditions .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
- Metabolic Profiling : LC-MS-based metabolomics to trace urea-derived metabolites in cell lysates .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
